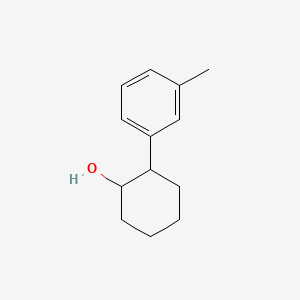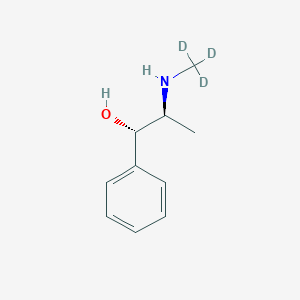
Pseudoephedrine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pseudoephedrine-d3 is a deuterated form of pseudoephedrine, a sympathomimetic amine commonly used as a nasal decongestant. The deuterium atoms in this compound replace the hydrogen atoms, making it useful as an internal standard in various analytical applications, particularly in mass spectrometry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pseudoephedrine-d3 can be synthesized through several methods, including the reduction of ephedrine-d3 or this compound hydrochloride. The reduction process typically involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves the extraction of ephedrine from the Ephedra plant, followed by isotopic exchange reactions to introduce deuterium atoms. This process ensures the high purity and isotopic enrichment required for analytical standards .
Análisis De Reacciones Químicas
Types of Reactions: Pseudoephedrine-d3 undergoes various chemical reactions, including:
Oxidation: Converts this compound to norephedrine-d3 using oxidizing agents like potassium permanganate.
Reduction: Reduces this compound to methamphetamine-d3 using reducing agents such as lithium aluminum hydride.
Substitution: Involves the replacement of functional groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Norephedrine-d3: Formed through oxidation.
Methamphetamine-d3: Formed through reduction.
Various substituted derivatives: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
Pseudoephedrine-d3 is widely used in scientific research due to its stability and isotopic labeling. Some key applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of pseudoephedrine and related compounds.
Pharmacokinetics: Helps in studying the absorption, distribution, metabolism, and excretion of pseudoephedrine in biological systems.
Forensic Science: Assists in the identification and quantification of pseudoephedrine in forensic samples.
Drug Development: Used in the synthesis of deuterated drugs to improve metabolic stability and reduce side effects.
Mecanismo De Acción
Pseudoephedrine-d3 exerts its effects by displacing norepinephrine from storage vesicles in presynaptic neurons, leading to the release of norepinephrine into the synapse. This activates alpha and beta adrenergic receptors, causing vasoconstriction and bronchodilation . The deuterium atoms do not significantly alter the mechanism of action compared to non-deuterated pseudoephedrine .
Comparación Con Compuestos Similares
Ephedrine: A sympathomimetic amine with similar decongestant properties but higher central nervous system stimulation.
Phenylpropanolamine: Another decongestant with a similar mechanism of action but different regulatory status due to safety concerns.
Amphetamine: Shares structural similarities but has a much stronger central nervous system stimulant effect.
Uniqueness of Pseudoephedrine-d3: this compound is unique due to its isotopic labeling, which makes it particularly valuable in analytical applications. The presence of deuterium atoms enhances its stability and allows for precise quantification in mass spectrometry .
Propiedades
Número CAS |
754966-06-8 |
|---|---|
Fórmula molecular |
C10H15NO |
Peso molecular |
168.25 g/mol |
Nombre IUPAC |
(1S,2S)-1-phenyl-2-(trideuteriomethylamino)propan-1-ol |
InChI |
InChI=1S/C10H15NO/c1-8(11-2)10(12)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3/t8-,10+/m0/s1/i2D3 |
Clave InChI |
KWGRBVOPPLSCSI-HJRSCEKWSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N[C@@H](C)[C@H](C1=CC=CC=C1)O |
SMILES canónico |
CC(C(C1=CC=CC=C1)O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


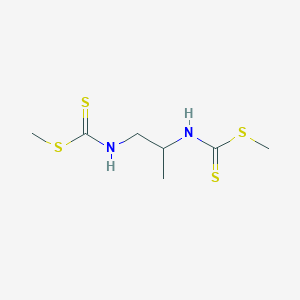
![N-(1-azabicyclo[2.2.2]octan-4-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide](/img/structure/B13409396.png)



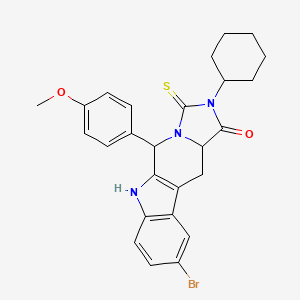
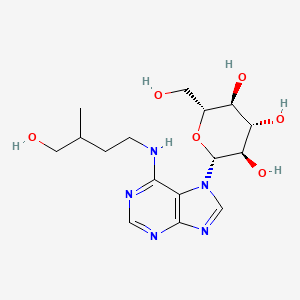
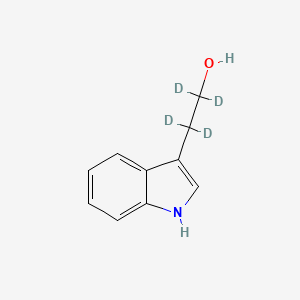
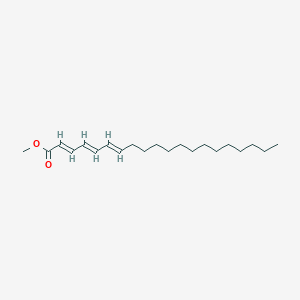
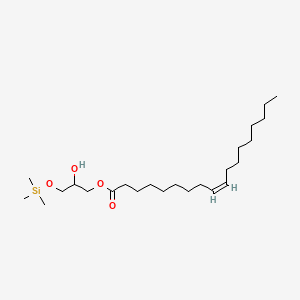
![2-(7-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13409454.png)
![N-[(3beta)-24-Oxo-3-(sulfooxy)chol-5-en-24-yl]-glycine Disodium Salt](/img/structure/B13409459.png)

